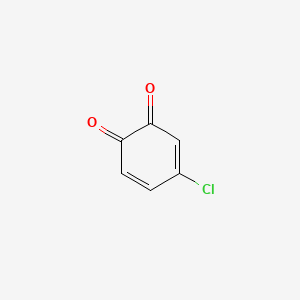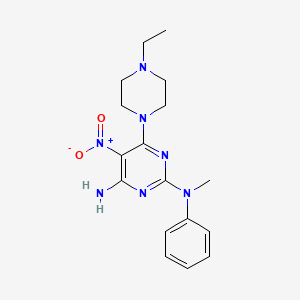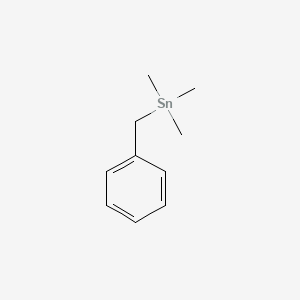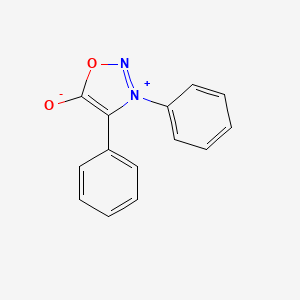
Sydnone, diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sydnone, diphenyl- is a heterocyclic compound with the chemical formula C₁₄H₁₀N₂O₂ . It belongs to the class of mesoionic compounds, which are characterized by their unique electronic structure that allows for delocalization of both positive and negative charges across the ring.
Méthodes De Préparation
The synthesis of sydnone, diphenyl- typically involves the cyclodehydration of N-nitroso-N-phenylglycine with acetic anhydride . This reaction forms the sydnone ring structure. More recently, a mechanochemical approach using ball-milling techniques has been developed. This method is efficient, time-saving, and reduces the use of organic solvents . The ball-milling approach involves the direct activation of N3-phenylsubstituted sydnone, combining ball-milling and heating to achieve high conversion rates .
Analyse Des Réactions Chimiques
Sydnone, diphenyl- undergoes various types of chemical reactions, including:
1,3-Dipolar Cycloaddition: This is one of the most common reactions involving sydnones.
Halogenation: Direct functionalization at the C4 position of N3-phenyl sydnone allows for halogenation, which can be used in cross-coupling reactions.
Substitution Reactions: Sydnones can undergo substitution reactions with various reagents to form different derivatives.
Applications De Recherche Scientifique
Sydnone, diphenyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of sydnone, diphenyl- involves its ability to participate in 1,3-dipolar cycloaddition reactions. This reaction mechanism allows sydnones to form stable products with various dipolarophiles, making them useful in organic synthesis . The mesoionic nature of sydnones contributes to their reactivity and stability, as the delocalized charges across the ring structure facilitate these reactions .
Comparaison Avec Des Composés Similaires
Sydnone, diphenyl- can be compared to other mesoionic compounds such as:
Iminosydnones: These are aza-derivatives of sydnones and have similar biological activities.
Münchnones: Another class of mesoionic compounds with a similar structure but different reactivity.
Montréalones: These compounds share the mesoionic characteristic but have distinct chemical properties.
Sydnone, diphenyl- is unique due to its specific electronic structure and reactivity, which make it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
3815-83-6 |
|---|---|
Formule moléculaire |
C14H10N2O2 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
3,4-diphenyloxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C14H10N2O2/c17-14-13(11-7-3-1-4-8-11)16(15-18-14)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
PGIGJNLLKIEZGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(ON=[N+]2C3=CC=CC=C3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-{[(3-cyanophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14159164.png)
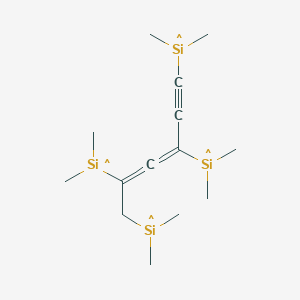
![1-(4-fluorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14159167.png)
![4-{[(2-{[(2-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B14159169.png)
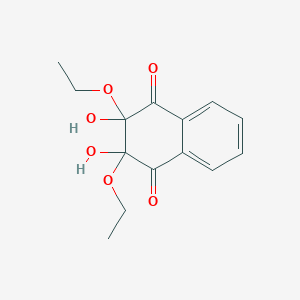
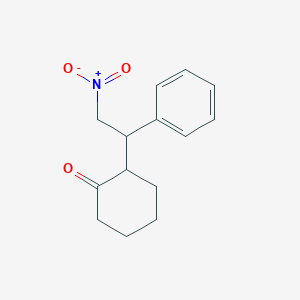
![N-Cyclopentyl-2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B14159182.png)
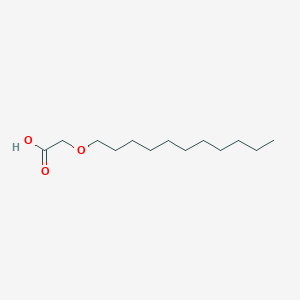
![N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide](/img/structure/B14159197.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14159211.png)
